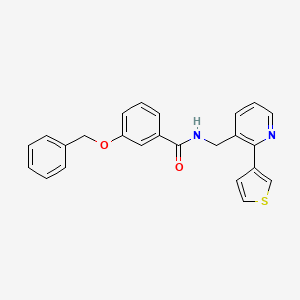

3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-phenylmethoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-24(26-15-20-9-5-12-25-23(20)21-11-13-29-17-21)19-8-4-10-22(14-19)28-16-18-6-2-1-3-7-18/h1-14,17H,15-16H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUFUILRBFQGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 3-(benzyloxy)benzoic acid: This can be achieved through the benzyloxylation of 3-hydroxybenzoic acid.

Formation of 2-(thiophen-3-yl)pyridine: This intermediate can be synthesized via a palladium-catalyzed cross-coupling reaction between 3-bromothiophene and 2-pyridylboronic acid.

Coupling Reaction: The final step involves coupling 3-(benzyloxy)benzoic acid with 2-(thiophen-3-yl)pyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and analogues:

Key Observations:

Thiophene-Pyridine vs. Piperazine Linkers: Compounds like 3a () use piperazine-ethoxy linkers to enhance solubility and receptor binding, whereas the target compound’s direct thiophene-pyridine linkage may favor compact binding pockets .

Synthetic Complexity :

Purification and Characterization

- Chromatography: Analogous to and , normal-phase (silica gel) and reverse-phase (C18) chromatography may be required to isolate the target compound .

- Spectroscopic Confirmation : 1H/13C NMR and HRMS would confirm structure, while X-ray crystallography (as in ) could resolve stereochemistry if needed .

Biological Activity

3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a benzamide structure with specific substitutions that may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is . The compound consists of a benzamide core substituted with a benzyloxy group and a thiophenyl-pyridinyl moiety, which may enhance its pharmacological properties.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The unique substitution pattern may allow it to modulate the activity of various biological targets, potentially influencing pathways involved in cell signaling, proliferation, or apoptosis.

Anticancer Activity

Research has indicated that compounds structurally related to 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, similar benzamide derivatives have been shown to inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may also possess similar inhibitory effects on cancer cell proliferation.

Antiviral Potential

The compound's heterocyclic structure positions it as a candidate for antiviral activity. Heterocycles are prevalent in many antiviral agents, and studies have demonstrated that certain pyridine derivatives exhibit potent activity against viral infections . The specific interactions of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide with viral proteins could be a focus for future research.

Comparative Analysis with Similar Compounds

To better understand the potential of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Benzamide with methyl substitution | Moderate anticancer activity |

| Compound B | Pyridine derivative | Strong antiviral effects |

| Compound C | Thiophene-benzamide derivative | High potency against KSP |

This comparison highlights the unique structural features of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide that may confer distinct biological activities.

Case Studies

- KSP Inhibition : A study on related benzamides showed that they effectively inhibited KSP, resulting in cell cycle arrest in cancer models. The structure–activity relationship (SAR) analysis indicated that modifications similar to those in 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide could enhance potency .

- Antiviral Activity : Research into pyridine-based compounds has revealed that certain substitutions can significantly enhance antiviral efficacy. Compounds with thiophene rings have shown improved activity against various viral targets, suggesting that 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide might also exhibit similar benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.